2-{[(4-chlorophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
This compound features a 4,5,6,7-tetrahydro-1-benzothiophene core substituted at the 3-position with a carboxamide group linked to a 1,1-dioxidotetrahydro-3-thienyl moiety. The 2-position is functionalized with a [(4-chlorophenoxy)acetyl]amino group. Synthetic routes for similar compounds involve chloroacetamido-thiophene intermediates reacting with aromatic amines under nucleophilic substitution conditions .
Properties
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]-N-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O5S2/c22-13-5-7-15(8-6-13)29-11-18(25)24-21-19(16-3-1-2-4-17(16)30-21)20(26)23-14-9-10-31(27,28)12-14/h5-8,14H,1-4,9-12H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAQFJTUUOMLHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)C(=O)NC4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Overview
The compound 2-{[(4-chlorophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS Number: 519012-47-6) is a heterocyclic derivative that has garnered attention for its potential pharmaceutical applications. Its unique structural features suggest a variety of biological activities, particularly in medicinal chemistry.
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that compounds with similar structures exhibit significant anticancer properties. The benzothiophene core is known for its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation .
- A study demonstrated that derivatives of benzothiophene possess cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Case Studies and Research Findings
- Case Study 1 : A research article published in a peer-reviewed journal explored the synthesis and biological evaluation of benzothiophene derivatives, including this compound. The study reported significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) when treated with the compound at varying concentrations .
- Case Study 2 : Another study focused on the anti-inflammatory properties of related compounds. It was found that the compound effectively reduced edema in animal models, demonstrating its potential as an anti-inflammatory agent .
Chemical Reactions Analysis
Heterocyclic Ring Formation
-
Benzothiophene Core : The 4,5,6,7-tetrahydro-1-benzothiophene moiety is commonly synthesized via cyclization of thiophene derivatives. For example, intramolecular cyclization of substituted thiophene-3-carboxylic acids in polar aprotic solvents (e.g., acetic anhydride) can yield fused ring systems .
-
1,1-Dioxidotetrahydro-3-thienyl Group : The thienyl group with a 1,1-dioxide substituent may form via oxidation of a sulfur-containing precursor (e.g., thiol or sulfide). Reagents like hydrogen peroxide in acidic conditions can achieve this .
Functional Group Coupling
-
Amide Bond Formation : The carboxamide group (3-carboxamide) may form through condensation of a carboxylic acid with an amine (e.g., 1,1-dioxidotetrahydro-3-thienylamine). This typically occurs under coupling reagents like EDC or DCC .
-
Esterification : The (4-chlorophenoxy)acetyl group could be introduced via esterification of a phenolic hydroxyl group with a chloroformate or acyl chloride .
Degradation and Stability
The compound’s stability depends on environmental factors and reactive sites:
Hydrolysis
-
Amide Hydrolysis : Under acidic or basic conditions, the carboxamide group can hydrolyze to form a carboxylic acid. For example, treatment with aqueous ammonia or HCl may cleave the amide bond .
-
Ester Hydrolysis : The (4-chlorophenoxy)acetyl ester is susceptible to base-catalyzed hydrolysis, yielding a carboxylate and 4-chlorophenol .
Oxidation
-
Sulfur Oxidation : The 1,1-dioxidotetrahydro-3-thienyl group may undergo further oxidation to sulfones under strong oxidizing agents (e.g., m-CPBA) .
Nucleophilic Acyl Substitution
-
Amide Reactivity : The carboxamide group can act as a nucleophile in reactions with electrophiles (e.g., alkyl halides). For example, alkylation or acetylation may occur under basic conditions .
-
Ester Reactivity : The (4-chlorophenoxy)acetyl ester can undergo trans-esterification or reactions with nucleophiles (e.g., amines) .
Reduction Reactions
-
Sulfur Reduction : The 1,1-dioxothienyl group may be reduced to a thienyl sulfide or thiol using reagents like LiAlH4 or Raney nickel .
Reaction Conditions and Reagents
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The target compound is compared to analogs with modifications in the phenoxy/acetyl group, carboxamide linker, or core heterocycle. Key examples from the evidence include:
Table 1: Structural and Functional Comparison
Q & A
Q. What are the optimal synthetic routes for preparing 2-{[(4-chlorophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?
- Methodological Answer : The compound can be synthesized via acylation of the tetrahydrobenzothiophene core using 4-chlorophenoxyacetyl chloride under anhydrous conditions (e.g., dry CH₂Cl₂), followed by coupling with the sulfone-modified tetrahydrothienyl amine. Key steps include:
- Reagent Selection : Anhydrides or acyl chlorides for amide bond formation (e.g., succinic or maleic anhydride for analogous compounds) .
- Purification : Reverse-phase HPLC or recrystallization (e.g., methanol) to isolate the product .
- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ 7.60–7.40 ppm for aromatic protons) and HRMS for molecular weight validation .
Q. How can structural ambiguities in NMR spectra of this compound be resolved?
- Methodological Answer : Ambiguities arise from overlapping signals in crowded regions (e.g., tetrahydrothiophene sulfone protons). Use:
- 2D NMR : HSQC and HMBC to assign quaternary carbons and confirm connectivity .
- Variable Temperature NMR : To decouple dynamic effects in cyclic systems .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., thiophene-3-carboxamide derivatives) .
Advanced Research Questions
Q. What computational strategies predict metabolic stability and aldehyde oxidase (AO) susceptibility of this compound?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model the sulfone group’s electron-withdrawing effects, which may increase AO-mediated oxidation risk. Steps include:
- Reactivity Mapping : Identify electron-deficient regions using Fukui indices .
- Enzyme Docking : Simulate interactions with AO’s active site (e.g., MOE or AutoDock Vina) .
- Validation : Compare predicted metabolites (e.g., sulfoxide derivatives) with experimental LC-MS/MS data .
Q. How can conflicting bioactivity data (e.g., antibacterial vs. antifungal efficacy) be reconciled for this compound?
- Methodological Answer : Contradictions may stem from assay conditions or structural promiscuity. Address via:
- Dose-Response Curves : Establish EC₅₀ values under standardized conditions (e.g., CLSI guidelines) .
- Target Profiling : Use SPR or thermal shift assays to identify off-target interactions with bacterial vs. fungal enzymes .
- SAR Analysis : Modify substituents (e.g., 4-chlorophenoxy group) to isolate mechanisms .
Q. What experimental and computational approaches optimize reaction yields for large-scale synthesis?
- Methodological Answer : Combine DOE (Design of Experiments) and machine learning:
- DOE Parameters : Vary solvent polarity (e.g., CH₂Cl₂ vs. THF), temperature, and catalyst loading .
- AI-Driven Optimization : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions .
- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR for real-time yield tracking .
Data Contradiction Analysis
Q. How should discrepancies between theoretical and experimental HRMS data be addressed?
- Methodological Answer : Discrepancies may arise from isotopic patterns or adduct formation. Resolve via:
- High-Resolution Calibration : Use internal standards (e.g., NaTFA for negative-ion mode) .
- Isotope Modeling : Compare observed vs. simulated isotopic distributions (e.g., Bruker DataAnalysis) .
- Fragmentation Studies : Perform MS/MS to confirm molecular integrity .
Innovative Method Development
Q. Can this compound serve as a template for developing photoaffinity probes to study target engagement?
- Methodological Answer : Yes, via strategic functionalization:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
